molecular formula C24H20F6PSb B219820 Furaquinocin A CAS No. 125108-66-9

Furaquinocin A

Cat. No.: B219820
CAS No.: 125108-66-9
M. Wt: 402.4 g/mol
InChI Key: FBOIBFWCHWNBOE-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furaquinocin A is a natural polyketide-isoprenoid hybrid compound produced by the bacterium Streptomyces sp. KO-3988. It exhibits potent antitumor activity and has been the subject of various scientific studies due to its unique structure and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Furaquinocin A involves a modular approach that includes a Pd-catalyzed dynamic kinetic asymmetric transformation on carbonates derived from Baylis-Hillman adducts, followed by a reductive Heck cyclization. This allows for the enantio- and diastereoselective construction of dihydrobenzofuran.

Industrial Production Methods

This compound is produced industrially through the fermentation of Streptomyces sp. KO-3988. The fermentation process involves cultivating the bacteria in a suitable medium, followed by extraction and purification of the compound from the culture broth .

Chemical Reactions Analysis

Types of Reactions

Furaquinocin A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the naphthoquinone moiety.

    Substitution: Substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions, depending on the desired product .

Major Products

The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

Furaquinocin A exerts its effects by targeting specific molecular pathways involved in cell growth and proliferation. It has been shown to induce cytotoxicity in cancer cells by interfering with DNA synthesis and promoting apoptosis. The exact molecular targets and pathways are still under investigation, but the compound’s ability to disrupt cellular processes makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Furaquinocin A is unique due to its polyketide-isoprenoid hybrid structure. Similar compounds include:

This compound stands out due to its potent antitumor activity and unique structural features, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

125108-66-9

Molecular Formula

C24H20F6PSb

Molecular Weight

402.4 g/mol

IUPAC Name

3-[(E)-1,5-dihydroxy-4-methylpent-3-enyl]-4-hydroxy-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione

InChI

InChI=1S/C22H26O7/c1-10(9-23)6-7-15(25)22(4)12(3)29-21-16-13(8-14(24)17(21)22)19(27)20(28-5)11(2)18(16)26/h6,8,12,15,23-25H,7,9H2,1-5H3/b10-6+

InChI Key

FBOIBFWCHWNBOE-UXBLZVDNSA-N

SMILES

CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(CC=C(C)CO)O

Isomeric SMILES

CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(C/C=C(\C)/CO)O

Canonical SMILES

CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(CC=C(C)CO)O

Key on ui other cas no.

125224-54-6

Synonyms

furaquinocin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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